molecular formula C22H46N2O2 B094380 Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 141-21-9

Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No. B094380
CAS RN: 141-21-9
M. Wt: 370.6 g/mol
InChI Key: KWTFEBYZFYIHFO-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-, also known by other names such as Stearamide MEA, Stearoylethanolamine, and Stearamide, N-(2-hydroxyethyl)-, is a compound with the molecular formula C20H41NO2 . It has a molecular weight of 327.5450 . This compound is used in various applications, including as a lipid in pharmaceutical excipients .


Synthesis Analysis

The synthesis of Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves the reaction of aminoethylaminoethanol with ethyl 12-hydroxystearate in the presence of sodium methoxide. The reaction is carried out at 80°C in an N2 atmosphere.


Molecular Structure Analysis

The molecular structure of Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- consists of a long carbon chain (octadecanamide) attached to a hydroxyethylaminoethyl group . The IUPAC Standard InChI for this compound is InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3, (H,21,23) .

properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h23,25H,2-21H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFEBYZFYIHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059703
Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Product Name

Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

CAS RN

141-21-9
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide
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Record name N-(2-Hydroxyethyl)-N'-stearoylethylenediamine
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Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide
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Record name STEARAMIDOETHYL ETHANOLAMINE
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Record name N-(2-HYDROXYETHYL)-N'-STEAROYLETHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.
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Synthesis routes and methods II

Procedure details

The dehydration condensation reaction of stearic acid with N-hydroxyethyl ethylene diamine was carried out, and the reaction product was hydrolyzed and distilled to give N-stearoyl-N′-hydroxyethyl ethylene diamine. It was dissolved in ethanol, and 1.1-fold equivalents (based on the amine) of formalin was added dropwise thereto under reflux, then 1.1-fold equivalents (based on the amine) of formic acid was added dropwise thereto, and the mixture was aged for 5 hours. The reaction product was further quaternarized with methyl chloride to give N-stearoylaminoethyl-N-hydroxyethyl-N,N-dimethyl ammonium chloride.
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